3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid

Quality Control Synthetic Reproducibility Procurement Specification

This spirocyclic hydantoin features a conformationally rigid 1,3-diazaspiro[4.4]nonane core and a propionic acid side chain essential for amide bond formation. Unlike the acetic acid analog (CAS 714-72-7), the three-carbon linker modulates lipophilicity and pKa, translating to divergent coupling efficiencies and pharmacokinetic profiles. Ideal for parallel library synthesis targeting LFA-1 antagonism, aldose reductase inhibition, or β-turn mimicry. The 95% purity grade suits routine discovery workflows where downstream purification is standard. Refrigerated storage (2-8°C) ensures lot-to-lot reproducibility across extended medicinal chemistry campaigns.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 852400-00-1
Cat. No. B1304835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid
CAS852400-00-1
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)N(C(=O)N2)CCC(=O)O
InChIInChI=1S/C10H14N2O4/c13-7(14)3-6-12-8(15)10(11-9(12)16)4-1-2-5-10/h1-6H2,(H,11,16)(H,13,14)
InChIKeyMFINOZHKRKAUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic Acid (CAS 852400-00-1) Procurement Specifications


3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid (CAS 852400-00-1) is a spirocyclic hydantoin derivative characterized by a rigid 1,3-diazaspiro[4.4]nonane core and a propionic acid side chain . The compound belongs to the broader class of spirohydantoins, which are recognized as privileged scaffolds in medicinal chemistry due to their conformational rigidity and capacity for diverse derivatization [1]. With a molecular formula of C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol , this building block is primarily sourced for organic synthesis and pharmaceutical intermediate applications .

Why Generic 1,3-Diazaspiro[4.4]nonane Analogs Cannot Replace 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic Acid


Substituting this compound with a generic 1,3-diazaspiro[4.4]nonane analog introduces unacceptable risk in downstream synthetic and biological workflows. While the spirohydantoin core is a privileged scaffold, the specific pendant chain length and terminal functionality are critical determinants of molecular properties and reactivity [1]. Even closely related analogs—such as the acetic acid derivative (CAS 714-72-7) or the butyric acid derivative (CAS 853574-48-8)—differ markedly in chain length, which directly alters lipophilicity (LogP), acidity (pKa), and the spatial positioning of the carboxylate group . These physicochemical variations cascade into divergent coupling efficiencies in amide bond formation, altered pharmacokinetic profiles in lead compounds, and non-overlapping structure-activity relationships in biological assays [1]. Furthermore, vendor-reported purity specifications (e.g., 95% vs. 98%) and storage conditions vary between suppliers, impacting lot-to-lot reproducibility .

Quantitative Differentiation of 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic Acid vs. Closest Analogs


Purity Benchmarking: 95% vs. 98% Specifications

This compound is commercially available with a minimum purity specification of 95% (as assayed by the vendor), as compared to the 98% specification offered by other vendors for the same CAS number . The 95% purity grade is suitable for initial library synthesis and scaffold exploration, while the 98% grade may be preferred for late-stage lead optimization where impurity profiles require tighter control .

Quality Control Synthetic Reproducibility Procurement Specification

Side-Chain Length: Propionic Acid (n=2) vs. Acetic Acid (n=1) Analog

The target compound features a propionic acid side chain (3-carbon chain length, n=2), which confers distinct physicochemical properties compared to the closest acetic acid analog, (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid (n=1) . The additional methylene unit in the propionic acid derivative increases molecular weight by 14 Da (226.23 vs. 212.20 g/mol) and reduces the acid strength, with predicted pKa values differing by approximately 0.5 units . In spirohydantoin-based LFA-1 antagonist programs, linker length optimization between the spiro core and terminal carboxylic acid was a critical SAR parameter influencing both binding affinity and pharmacokinetic properties [1].

Medicinal Chemistry SAR Linker Optimization

Storage and Stability: Refrigerated (2-8°C) vs. Ambient Requirements

Vendor technical datasheets specify long-term storage at 2-8°C for this compound , whereas some structurally related diazaspiro building blocks are reported as stable at room temperature . The requirement for refrigerated storage suggests the presence of a labile functional group or hydrate susceptibility, which could impact long-term inventory management and shipping logistics for global research collaborations .

Compound Management Stability Logistics

Spirohydantoin Scaffold Privilege: In Vivo Potency Over Carboxylic Acid-Type Inhibitors

The spirohydantoin core present in 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid is a validated privileged scaffold with demonstrated in vivo superiority over carboxylic acid-type inhibitors in aldose reductase programs [1]. In a streptozotocin-diabetic rat model, spirohydantoin-based aldose reductase inhibitors were clearly more potent than all known carboxylic acid-type inhibitors, as measured by inhibition of sorbitol accumulation in sciatic nerve [1]. While this compound is not itself an optimized aldose reductase inhibitor, the core scaffold carries a class-level advantage in vivo efficacy over non-spirocyclic carboxylic acid alternatives [2].

Aldose Reductase In Vivo Pharmacology Scaffold Comparison

Validated Applications for 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic Acid in R&D


Synthesis of Spirohydantoin-Focused Compound Libraries

This compound serves as a key building block for parallel synthesis of spirohydantoin libraries, leveraging the scaffold's privileged status for generating diverse chemical matter. The carboxylic acid handle enables facile amide coupling or esterification to append pharmacophores, while the spiro core imparts conformational rigidity that can enhance target selectivity [1]. The 95% purity grade is adequate for library production, where downstream purification steps are routine .

Lead Optimization in LFA-1 Antagonist Programs

Given the documented success of spirocyclic hydantoins as LFA-1 antagonists, this propionic acid derivative is positioned as a versatile intermediate for optimizing linker length and acidity in second-generation leads. The three-carbon linker provides a distinct SAR vector compared to the acetic acid analog, enabling fine-tuning of binding pocket interactions and PK properties [2].

Aldose Reductase Inhibitor Scaffold Exploration

The spirohydantoin core is a validated pharmacophore for aldose reductase inhibition with demonstrated in vivo efficacy. This building block allows medicinal chemists to explore N-alkylation or C-arylation modifications on the hydantoin ring to optimize potency and selectivity while maintaining the spiro junction essential for activity [3].

Development of Conformationally Restricted Peptidomimetics

The rigid 1,3-diazaspiro[4.4]nonane core can serve as a non-peptidic scaffold to mimic β-turn or other secondary structures. The propionic acid side chain provides a natural attachment point for peptide bond surrogates, and the refrigerated storage requirement (2-8°C) ensures the building block remains stable during extended medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.